molecular formula C19H17Cl2N3O5S B1670480 Dicloxacillin CAS No. 3116-76-5

Dicloxacillin

Cat. No. B1670480
CAS RN: 3116-76-5
M. Wt: 470.3 g/mol
InChI Key: YFAGHNZHGGCZAX-JKIFEVAISA-N
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Description

Dicloxacillin is a penicillin antibiotic that fights bacteria in your body . It is used to treat many different types of infections caused by bacteria such as bronchitis, pneumonia, or staphylococcal (also called “staph”) infections . It is a semisynthetic isoxazolyl penicillin, exhibiting antimicrobial activity against a wide variety of Gram-positive bacteria, as well as stability against penicillinases and low level of toxicity .


Synthesis Analysis

The synthesis method of Dicloxacillin sodium was established in a study . The structure of the target compound was confirmed by 1H NMR. In addition, the post-process of condensation and salt formation is also provided. Overall, the total yield of 13 steps is about 70.54% .


Molecular Structure Analysis

The molecular formula of Dicloxacillin is C19H17Cl2N3O5S . Its average mass is 470.326 Da and its monoisotopic mass is 469.026581 Da .


Chemical Reactions Analysis

Dicloxacillin has been shown to degrade with free-living bacteria . The degradation of the antibiotic was 100% in a time of 3.5 h and 52 h, respectively, and even metabolize the degradation products .


Physical And Chemical Properties Analysis

The molecular formula of Dicloxacillin sodium is C19H18Cl2N3NaO6S . Its molecular weight is 510.32 .

Scientific Research Applications

Antimicrobial Activity Against Gram-Positive Bacteria

Dicloxacillin is a beta-lactamase-resistant penicillin that exhibits significant antimicrobial activity against a wide range of gram-positive bacteria . It is particularly effective against penicillinase-producing strains of Staphylococcus aureus, which are commonly resistant to other penicillins. This makes it a valuable agent in the treatment of staphylococcal infections, including skin infections, cellulitis, and mastitis .

Pharmacokinetics and Safety Profile

Research has been conducted to evaluate the safety and pharmacokinetic profile of Dicloxacillin. Studies have shown that it is well-tolerated in volunteers and displays linear increases in plasma drug concentration and area under the curve, which are important parameters in drug development and clinical use .

Resistance Mechanisms

Dicloxacillin’s role in understanding bacterial resistance mechanisms is crucial. It is stable against hydrolysis by various beta-lactamases, which are enzymes bacteria use to resist the effects of antibiotics. Studying how Dicloxacillin overcomes this resistance can inform the development of new antibiotics and treatment strategies .

Veterinary Medicine Applications

In veterinary medicine, Dicloxacillin is used to treat infections caused by susceptible bacteria in animals. It is effective against a range of bacteria and is often used to treat respiratory, urinary tract, skin, and soft tissue infections in animals .

Public Health Implications

Dicloxacillin plays a significant role in public health due to its effectiveness in treating infections that could otherwise lead to more serious health complications. Its use is critical in managing bacterial diseases that have implications for community health and can help in preventing the spread of infectious diseases .

Drug Development and Interaction Studies

Dicloxacillin is also used in drug development and interaction studies. Its bactericidal activity results from the inhibition of cell wall synthesis, which is mediated through binding to penicillin-binding proteins. Understanding its interactions with other drugs and its mechanism of action is vital for developing new therapeutic strategies and ensuring safe medication practices .

Mechanism of Action

Target of Action

Dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis , leading to the death of the bacteria.

Biochemical Pathways

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis . By binding to PBPs, dicloxacillin blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Dicloxacillin has a bioavailability of 60 to 80% . It is metabolized in the liver and has a half-life of 0.7 hours . The compound is excreted through renal and biliary routes . The pharmacokinetic properties of dicloxacillin impact its bioavailability and effectiveness in treating infections.

Result of Action

The result of dicloxacillin’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and eventually die . This makes dicloxacillin effective against infections caused by penicillin-susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dicloxacillin. For instance, free-living bacteria in the environment have developed defense mechanisms such as genetic resistance in response to being in contact with antibiotics like dicloxacillin . This can lead to the development of antibiotic-resistant bacteria, which can reduce the effectiveness of dicloxacillin .

Safety and Hazards

Dicloxacillin may cause serious side effects. Some of these include severe stomach pain, diarrhea that is watery or bloody, nausea, vomiting, little or no urination, unusual bleeding or bruising, a seizure (convulsions), mouth pain or irritation, black tongue, sore throat, fever, swollen glands, rash or itching, joint pain, or general ill feeling . It may also cause an allergic reaction, symptoms of which include hives, difficult breathing, and swelling of your face, lips, tongue, or throat .

Future Directions

The optimal dosing regimen of oral administration of dicloxacillin was determined using Monte Carlo simulation . The results showed that both the consortium and Pseudomonas aeruginosa are highly efficient because the degradation of the antibiotic was 100% .

properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
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InChI Key

YFAGHNZHGGCZAX-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
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Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous)
Record name Dicloxacillin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1022924
Record name Dicloxacillin
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Molecular Weight

470.3 g/mol
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Physical Description

Solid
Record name Dicloxacillin
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Solubility

2.96e-02 g/L
Record name Dicloxacillin
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Mechanism of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.
Record name Dicloxacillin
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Product Name

Dicloxacillin

CAS RN

3116-76-5
Record name Dicloxacillin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dicloxacillin exert its antibacterial effect?

A1: Dicloxacillin, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []

Q2: Does the presence of Dicloxacillin affect other cellular processes in bacteria?

A2: While primarily targeting cell wall synthesis, Dicloxacillin has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []

Q3: What is the molecular formula and weight of Dicloxacillin?

A3: Dicloxacillin Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.

Q4: Is spectroscopic data available for Dicloxacillin?

A4: Yes, several analytical methods utilize spectroscopic properties of Dicloxacillin for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []

Q5: How stable is Dicloxacillin in oral suspension form?

A5: Dicloxacillin sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []

Q6: Does Dicloxacillin exhibit any catalytic properties?

A6: Dicloxacillin itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.

Q7: How does the isoxazolyl side chain of Dicloxacillin contribute to its activity?

A7: The isoxazolyl side chain in Dicloxacillin is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]

Q8: What strategies can improve the stability of Dicloxacillin formulations?

A8: Cyclodextrin complexation has shown promise in enhancing Dicloxacillin stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []

Q9: How is Dicloxacillin absorbed and distributed in the body?

A9: Dicloxacillin is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []

Q10: What are the main routes of Dicloxacillin elimination?

A10: Dicloxacillin is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []

Q11: Are there differences in Dicloxacillin pharmacokinetics in cystic fibrosis patients?

A11: Yes, cystic fibrosis patients exhibit altered Dicloxacillin pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]

Q12: What types of infections is Dicloxacillin effective against?

A12: Dicloxacillin demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]

Q13: Has Dicloxacillin been compared to other antibiotics in clinical trials?

A13: Yes, a randomized clinical trial compared the efficacy of Dicloxacillin in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []

Q14: Is resistance to Dicloxacillin a concern?

A14: Yes, resistance to Dicloxacillin, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []

Q15: What are the potential adverse effects of Dicloxacillin?

A15: While generally well-tolerated, Dicloxacillin can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.

Q16: What analytical methods are commonly used to measure Dicloxacillin concentrations?

A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying Dicloxacillin in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]

Q17: Are there alternative analytical techniques for Dicloxacillin analysis?

A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for Dicloxacillin quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]

Q18: Have spectrophotometric methods been developed for Dicloxacillin determination?

A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for Dicloxacillin analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of Dicloxacillin in pharmaceutical formulations. [, ]

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